molecular formula C13H20N2O4S B216512 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B216512
M. Wt: 300.38 g/mol
InChI Key: GLOWWLGSMPVHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of sulfonamide and has a molecular weight of 324.4 g/mol.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. EPPA has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
EPPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, EPPA has been shown to have anti-inflammatory and analgesic effects. EPPA has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. EPPA is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of EPPA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EPPA. One area of research is the development of EPPA-based drugs for the treatment of cancer. Another area of research is the investigation of the neuroprotective properties of EPPA and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies on the mechanism of action of EPPA could provide valuable insights into its potential applications in various fields.

Synthesis Methods

EPPA can be synthesized by reacting 4-aminobenzenesulfonamide with ethyl 3-chloropropionate in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to yield EPPA. The synthesis of EPPA is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

EPPA has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of EPPA is in the development of drugs for the treatment of cancer. EPPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H20N2O4S/c1-3-19-10-4-9-14-20(17,18)13-7-5-12(6-8-13)15-11(2)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16)

InChI Key

GLOWWLGSMPVHOK-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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